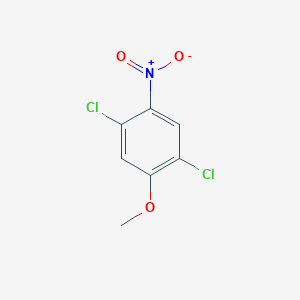

1,4-Dichloro-2-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dichloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWQGRGSAQPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547309 | |

| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17801-99-9 | |

| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65SHM9BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, all supported by authoritative references.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly as a scaffold for creating more complex molecules in the pharmaceutical and specialty chemical industries.[1]

Nomenclature and Structure

-

Systematic Name: this compound

-

CAS Number: 17801-99-9[1]

-

Molecular Formula: C₇H₅Cl₂NO₃[2]

-

SMILES: COc1cc(c(cc1Cl)[O-])Cl[2]

The molecule is achiral and its structure is characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a nitro group.[2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in readily available literature. However, we can infer its properties from closely related analogs such as 1,4-dichloro-2-nitrobenzene.

| Property | Value/Information | Source |

| Melting Point | 52-54 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |

| Boiling Point | 266-269 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, carbon disulfide.[4] | [4] |

| Appearance | Expected to be a yellow solid, similar to other dichloronitrobenzene isomers.[3] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and one singlet in the aliphatic region for the methoxy group protons.

-

Aromatic Protons: The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The proton between the methoxy and chloro substituents will be shifted upfield relative to the other aromatic proton.

-

Methoxy Protons: A singlet is expected around 3.9-4.0 ppm.

For comparison, the aromatic protons of 1,4-dichloro-2-nitrobenzene appear at δ 7.89 and 7.51 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro and chloro groups will be deshielded. The carbon attached to the electron-donating methoxy group will be shielded.

-

Methoxy Carbon: A signal for the methoxy carbon is expected in the range of 55-60 ppm.

For comparison, the aromatic carbons of nitrobenzene show signals at δ 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho).[6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the nitro and methoxy groups, as well as vibrations of the substituted benzene ring.

-

NO₂ Stretch: Strong, asymmetric and symmetric stretching vibrations are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

-

C-O Stretch: A strong band for the aryl-alkyl ether is expected in the 1275-1200 cm⁻¹ region.

-

C-Cl Stretch: Absorptions for the C-Cl bonds will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the chloro, methoxy, and nitro substituents.

-

Molecular Ion (M⁺): An intense molecular ion peak is expected, showing a characteristic isotopic pattern due to the two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would involve the loss of NO₂, Cl, CH₃, and OCH₃ radicals.

Synthesis of this compound

There are two primary conceptual routes for the synthesis of this compound:

-

Nitration of 1,4-dichloro-2-methoxybenzene: This involves an electrophilic aromatic substitution reaction where the nitro group is introduced onto the pre-existing dichloromethoxybenzene scaffold.[1]

-

Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trichloro-5-nitrobenzene: In this route, a methoxide source displaces one of the chlorine atoms on the trichloronitrobenzene starting material.[1]

Below is a detailed experimental protocol for a similar nitration reaction, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Nitration of p-Dichlorobenzene (Analogous Procedure)

This protocol describes the nitration of p-dichlorobenzene to yield 1,4-dichloro-2-nitrobenzene and can serve as a starting point for the synthesis of this compound from 1,4-dichloro-2-methoxybenzene with appropriate modifications.[7]

Materials:

-

p-Dichlorobenzene

-

100% Sulfuric acid

-

Nitric acid (d=1.52)

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 147 g (1.0 mole) of coarsely pulverized p-dichlorobenzene and 300 g of 100% sulfuric acid.[7]

-

Prepare a nitrating mixture by slowly adding 68 g of 100% sulfuric acid to 68 g of nitric acid (d=1.52) with cooling.[7]

-

With vigorous stirring, add the nitrating mixture to the flask over 1 to 1.5 hours, maintaining the temperature between 30 and 35 °C by cooling with a water bath as needed.[7]

-

Continue stirring for 3 to 4 hours after the addition is complete.[7]

-

Pour the reaction mixture into a mixture of 700 g of ice and 300 ml of water.[7]

-

Filter the precipitated solid with suction and wash with cold water.[7]

-

To remove residual acid, melt the product under 500 cc of hot water, stir well, and allow to cool and solidify. Repeat this washing step.[7]

-

Dry the resulting light-yellow crystalline product.[7]

Caption: Nitration of p-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay of its substituents. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the chlorine position para to the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards substitution by nucleophiles such as amines, alkoxides, and thiolates. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2,5-dichloro-4-methoxyaniline. This transformation opens up further synthetic possibilities, such as diazotization reactions or the formation of amides. Common reducing agents for this transformation include:

-

Catalytic Hydrogenation: H₂ gas with a catalyst such as Pd/C or Raney nickel.[4][8] Raney nickel is often preferred to avoid dehalogenation.[8]

-

Metal/Acid Systems: Metals like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid).[4][8]

Caption: Key reactions of this compound.

Applications in Drug Development

As a versatile synthetic intermediate, this compound serves as a starting material for the synthesis of various drug scaffolds and active pharmaceutical ingredients (APIs). The ability to selectively functionalize the molecule at different positions allows for the creation of diverse chemical libraries for drug discovery programs.[1]

Safety and Handling

-

Hazards: Harmful if swallowed. May cause skin and serious eye irritation. May cause an allergic skin reaction.[9][10][11][12] Some related compounds are suspected of causing genetic defects and cancer.[11]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11][12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich reactivity, stemming from the strategic placement of activating and directing groups, allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the creation of novel compounds for the pharmaceutical and specialty chemical industries. Further experimental investigation into its specific spectroscopic and toxicological properties would be beneficial for the scientific community.

References

-

BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. (URL: [Link])

-

Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement - 30 June 2022. (URL: [Link])

-

Copyright Catalyst Education 2020 - Homework For You. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem. (URL: [Link])

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

Preparation of 1,4-dichloro-2-nitrobenzene - PrepChem.com. (URL: [Link])

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

1,4-Dichloro-2-nitrobenzene - Wikipedia. (URL: [Link])

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (URL: [Link])

-

Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

-

(URL: [Link])

-

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (URL: [Link])

-

1,3-dichloro-2-methoxy-5-nitrobenzene - Chemical Synthesis Database. (URL: [Link])

-

Advanced Organic Module | English | Green Chemistry - University of Scranton. (URL: [Link])

-

3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

This compound | 17801-99-9 | C7H5Cl2NO3 | Appchem. (URL: [Link])

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (URL: [Link])

-

IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data - ResearchGate. (URL: [Link])

-

Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene. (URL: [Link])

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dichloronitrobenzene(89-61-2) 1H NMR [m.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dichloro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,4-dichloro-2-methoxybenzene, also known as 2,5-dichloroanisole. The document elucidates the complex interplay of the directing effects of the electron-donating methoxy group and the deactivating, yet ortho, para-directing, chloro groups. By dissecting the electronic and steric factors, we establish a predictive framework for the regiochemical outcomes of nitration, halogenation, and Friedel-Crafts reactions. This guide integrates theoretical principles with practical, field-proven experimental protocols, offering researchers a self-validating system for the synthesis and functionalization of this versatile chemical intermediate.

The Substrate: Understanding the Electronic Landscape of 1,4-Dichloro-2-methoxybenzene

1,4-Dichloro-2-methoxybenzene is a disubstituted aromatic compound featuring three substituents with competing electronic effects. A successful prediction of its reactivity in electrophilic aromatic substitution hinges on a nuanced understanding of how each group influences the electron density of the aromatic ring.

-

The Methoxy Group (-OCH₃): This is a strongly activating group.[1] Its oxygen atom possesses lone pairs that can be donated into the aromatic π-system through resonance. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][3][4]

-

The Chloro Groups (-Cl): Halogens present a dualistic nature. They are electronegative and withdraw electron density from the ring through the inductive effect, which deactivates the ring towards EAS compared to benzene.[3][5] However, like the methoxy group, they possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[2][3] For halogens, the inductive deactivation effect generally outweighs the resonance directing effect.[3]

Predicting Regioselectivity: The Decisive Influence

When multiple substituents are present, the most powerful activating group dictates the position of electrophilic attack.[6][7] In the case of 1,4-dichloro-2-methoxybenzene, the strongly activating methoxy group overwhelmingly governs the regioselectivity.

Let's analyze the available positions for substitution (C3, C5, and C6):

-

Position C3: ortho to the activating -OCH₃ group and ortho to the deactivating C4-Cl.

-

Position C5: para to the activating -OCH₃ group and ortho to the deactivating C4-Cl.

-

Position C6: ortho to the activating -OCH₃ group and ortho to the deactivating C1-Cl.

The methoxy group strongly activates all three positions (C3, C5, C6) through resonance. The chloro groups, while deactivating overall, also direct ortho/para, adding to the electron density at these same positions. The key differentiator becomes the cumulative electronic influence and steric hindrance. Position C5 is electronically favored as it benefits from the powerful para directing effect of the methoxy group and the ortho directing effect of the C4-Cl. Sterically, it is also highly accessible. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Activating | ortho, para |

| -Cl | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

graph TD { rankdir="TB"; node [shape=plaintext];subgraph "Regiochemical Directing Effects" mol [label=<"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=16125&t=l" width="200"/> 1,4-Dichloro-2-methoxybenzene

>]; end

subgraph "Analysis of Potential Substitution Sites" style=filled; color="#F1F3F4"; node [shape=box, style=rounded, fontcolor="#202124"]; C3 [label="Position C3", fillcolor="#FBBC05"]; C5 [label="Position C5\n(Most Favored)", style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"]; C6 [label="Position C6", fillcolor="#FBBC05"]; end subgraph "Directing Influences" node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; OCH3 [label="-OCH3 (Strong Activator)", fillcolor="#4285F4"]; Cl1 [label="C1-Cl (Deactivator)", fillcolor="#EA4335"]; Cl4 [label="C4-Cl (Deactivator)", fillcolor="#EA4335"]; end OCH3 -- "ortho" --> C3; OCH3 -- "para" --> C5; OCH3 -- "ortho" --> C6; Cl4 -- "ortho" --> C3; Cl4 -- "ortho" --> C5; Cl1 -- "ortho" --> C6; Cl1 -- "para" --> C5; {rank=same; C3; C5; C6;}

}

Caption: Interplay of directing effects on 1,4-dichloro-2-methoxybenzene.

The Core Mechanism: A Two-Step Pathway

Electrophilic aromatic substitution proceeds via a conserved two-step mechanism, which temporarily disrupts the ring's aromaticity.

-

Formation of the Sigma Complex: The nucleophilic π-electron system of the aromatic ring attacks the electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction.

-

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the π-system, restoring the ring's aromaticity and yielding the substituted product.

Caption: The general two-step mechanism of electrophilic aromatic substitution.

Key EAS Reactions and Experimental Protocols

The following sections detail representative protocols for the most common EAS reactions performed on 1,4-dichloro-2-methoxybenzene.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[8]

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), slowly add 25 mL of concentrated sulfuric acid (H₂SO₄). While maintaining the low temperature, carefully add 25 mL of concentrated nitric acid (HNO₃) dropwise with continuous stirring to create the nitrating mixture.

-

Substrate Addition: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 1,4-dichloro-2-methoxybenzene in 30 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes. The key is to maintain the internal temperature below 10 °C to prevent over-nitration and side reactions.[9] Vigorous stirring is essential.[9]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over 200 g of crushed ice with stirring. The crude product will precipitate as a solid.

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids. The crude product can be purified by recrystallization from ethanol or methanol to yield the final product.

-

Mixed Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

-

Low Temperature: The reaction is exothermic. Low temperatures are crucial to control the reaction rate, prevent the formation of undesired byproducts, and ensure regioselectivity.[9]

-

Ice Quench: Pouring the reaction mixture into ice water precipitates the organic product, which is insoluble in the aqueous medium, allowing for easy separation from the acid mixture.

Caption: Experimental workflow for the nitration of 1,4-dichloro-2-methoxybenzene.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., -Cl or -Br). The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a more potent electrophile.[10]

-

Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), add 10.0 g of 1,4-dichloro-2-methoxybenzene and 50 mL of a dry, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Catalyst Addition: Add 0.5 g of anhydrous iron(III) bromide (FeBr₃) to the flask.

-

Bromine Addition: In the dropping funnel, place a solution of 9.0 g of liquid bromine (Br₂) in 10 mL of the same solvent. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the evolution of HBr gas ceases.

-

Workup: Quench the reaction by slowly adding 50 mL of water. To remove excess bromine, add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the organic layer is colorless.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine, and dry it over anhydrous magnesium sulfate (MgSO₄). Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography.

-

Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that is readily attacked by the aromatic ring.

-

Dry Conditions: Lewis acids like FeBr₃ are moisture-sensitive and will be deactivated by water. Anhydrous conditions are essential for the reaction to proceed.

-

Gas Trap: The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. A trap containing a basic solution (e.g., NaOH) is necessary to neutralize it.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) to an aromatic ring. Unlike alkylation, the acylated product is deactivated towards further substitution, which prevents polysubstitution.[1] This reaction is generally preferred over alkylation for substrates like 1,4-dichloro-2-methoxybenzene. While the two chloro groups are deactivating, the strong activation by the methoxy group should still permit the reaction under appropriate conditions.

-

Setup: In a dry, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 12.0 g of anhydrous aluminum chloride (AlCl₃) and 50 mL of a dry solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath.

-

Acyl Chloride Addition: Slowly add 7.0 g of acetyl chloride (CH₃COCl) to the AlCl₃ suspension with stirring. This will form the electrophilic acylium ion complex.

-

Substrate Addition: Dissolve 10.0 g of 1,4-dichloro-2-methoxybenzene in 25 mL of the same dry solvent and add this solution dropwise from the funnel to the cold, stirred reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction may require gentle heating (reflux) to go to completion, which should be monitored by TLC.

-

Workup: Cool the reaction mixture in an ice bath and carefully hydrolyze the complex by slowly adding 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, 5% sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent, the resulting ketone can be purified by recrystallization or vacuum distillation.

-

Stoichiometric AlCl₃: The aluminum chloride catalyst forms a complex with the product ketone, rendering it inactive. Therefore, slightly more than one equivalent of the catalyst is required.

-

Anhydrous Conditions: AlCl₃ reacts violently with water. The entire setup must be scrupulously dry.

-

Acidic Workup: The addition of HCl helps to break up the aluminum-ketone complex and dissolve the resulting aluminum hydroxide salts in the aqueous layer.

Table 2: Summary of Representative EAS Reaction Conditions

| Reaction | Electrophile | Reagents & Catalyst | Typical Temperature | Key Considerations |

| Nitration | NO₂⁺ (Nitronium ion) | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 °C | Exothermic; requires careful temperature control.[9] |

| Bromination | "Br⁺" | Br₂ / FeBr₃ | Room Temperature | Requires anhydrous conditions; produces HBr gas. |

| Acylation | RCO⁺ (Acylium ion) | CH₃COCl / AlCl₃ | 0 °C to Reflux | Requires >1 equivalent of anhydrous AlCl₃; product is deactivated.[1] |

Conclusion

The electrophilic aromatic substitution of 1,4-dichloro-2-methoxybenzene is a prime example of substituent-directed synthesis. The regiochemical outcome is decisively controlled by the strongly activating ortho, para-directing methoxy group, which overrides the deactivating effects of the two chloro substituents. Electrophilic attack occurs predictably at the C5 position, which is para to the methoxy group and sterically accessible. By carefully controlling reaction conditions, particularly temperature and moisture, researchers can effectively utilize nitration, halogenation, and Friedel-Crafts acylation to synthesize a variety of functionalized derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals in chemical synthesis and drug development.

References

-

Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

-

PubMed Central (PMC). (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chem Help ASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

Chemistry 211 Experiment 1. (2012, November 14). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloroanisole. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

-

Angelo State University. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]

-

American Chemical Society. (2015, November 25). Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro-2-methoxy- (CAS 1984-58-3). Retrieved from [Link]

-

Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloronitrobenzene. PubChem. Retrieved from [Link]

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. employees.oneonta.edu [employees.oneonta.edu]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 1,4-Dichloro-2-methoxy-5-nitrobenzene: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key intermediate in synthetic organic chemistry. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delves into the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Synthesis and Development

This compound, with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol , is a versatile aromatic compound.[1] Its structure, featuring two chlorine atoms, a methoxy group, and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any synthetic route or formulation strategy involving this compound is fundamentally tied to its solubility. Inefficient dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in purification processes such as crystallization. Conversely, a well-understood solubility profile enables the rational selection of solvents for reactions, extractions, and the preparation of homogenous solutions for analysis and screening.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The interplay of the functional groups on this compound dictates its overall polarity and its potential for intermolecular interactions such as dipole-dipole forces and London dispersion forces. The electron-withdrawing nitro group and the chlorine atoms contribute to the molecule's polarity, while the aromatic ring and the methoxy group introduce nonpolar characteristics. Therefore, its solubility is expected to be highest in solvents with intermediate to high polarity that can effectively solvate the polar functional groups without being entirely dissimilar to the nonpolar regions of the molecule.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Classification |

| Hexane | 1.88 | < 1 | Poor |

| Toluene | 2.38 | 10 - 20 | Sparingly Soluble |

| Diethyl Ether | 4.34 | 30 - 50 | Soluble |

| Chloroform | 4.81 | > 100 | Very Soluble |

| Ethyl Acetate | 6.02 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 7.6 | > 150 | Freely Soluble |

| Dichloromethane (DCM) | 9.08 | > 150 | Freely Soluble |

| Acetone | 20.7 | > 200 | Freely Soluble |

| 2-Propanol | 19.9 | 20 - 40 | Soluble |

| Ethanol | 24.5 | 15 - 30 | Sparingly Soluble |

| Methanol | 32.7 | 10 - 20 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely Soluble |

| Water | 80.1 | < 0.1 | Insoluble |

Disclaimer: The data presented in this table are predictive and based on theoretical principles and analogous compound behavior. Experimental verification is essential for precise applications.

Factors Influencing Solubility: A Deeper Dive

The predicted solubility profile in Table 1 can be rationalized by considering the following physicochemical principles:

-

Polarity Matching: The general trend observed is that solvents with moderate to high polarity, such as acetone, THF, and DMSO, are predicted to be excellent solvents. This is due to their ability to engage in favorable dipole-dipole interactions with the polar nitro and chloro functional groups of the solute.

-

Hydrogen Bonding: The absence of hydrogen bond-donating groups on this compound limits its solubility in protic solvents like water and, to a lesser extent, alcohols. While the oxygen atoms in the nitro and methoxy groups can act as hydrogen bond acceptors, the lack of a donor group on the solute prevents the formation of strong hydrogen bonding networks with protic solvents.

-

Nonpolar Interactions: Nonpolar solvents like hexane are poor solvents due to their inability to overcome the solute-solute interactions of the crystalline solid. The energy gain from London dispersion forces between hexane and the solute is insufficient to break the crystal lattice.

-

Temperature: The solubility of most solid organic compounds, including this compound, is expected to increase with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice and solvate the solute molecules.

Experimental Protocol for Solubility Determination: A Validated Approach

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of each selected solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = C * DF Where:

-

C is the concentration of the diluted sample (in g/L) determined from the calibration curve.

-

DF is the dilution factor.

-

-

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. The predictive data presented herein, based on fundamental chemical principles, serves as a valuable starting point for solvent selection. For critical applications in research and development, the detailed experimental protocol offers a reliable method for generating precise and accurate solubility data. A thorough understanding of this compound's solubility is an indispensable tool for optimizing synthetic procedures, streamlining purification processes, and achieving successful formulation outcomes.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Solubility of Organic Compounds.

- Organic Chemistry: Introduction to Solubility | SALTISE.

- 1,4-Dichloro-2-nitrobenzene - Wikipedia.

- 1,4-dichloro-2-nitrobenzene - Solubility of Things.

- This compound - gsrs.

-

Solubility of Organic Compounds - Chemistry Steps. [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity

1,4-Dichloro-2-methoxy-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol .[1][2][3] Its structure, featuring a benzene ring with two chlorine atoms, a methoxy group, and a nitro group, suggests its utility as a building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17801-99-9 |

| Molecular Formula | C₇H₅Cl₂NO₃ |

| Molecular Weight | 222.03 g/mol |

| InChI Key | DVGWQGRGSAQPQJ-UHFFFAOYSA-N |

| SMILES | COc1cc(c(cc1Cl)[O-])Cl |

Source: Benchchem[1], Appchem[2], GSRS[3]

The synthesis of this compound often involves the nitration of a dichlorobenzene precursor, followed by nucleophilic aromatic substitution to introduce the methoxy group.[1] Understanding this synthetic route is crucial, as residual starting materials or byproducts could be present and influence the hazard profile.

Hazard Identification and GHS Classification (Inferred)

Due to the lack of a specific SDS for this compound, the following GHS classification is inferred from structurally related compounds such as dichloronitrobenzenes and chloro-nitroanisoles. The presence of the nitro group and chlorine atoms on the benzene ring are the primary drivers of its toxicological profile.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Chronic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |

This classification is based on data for analogous compounds like 1,4-Dichloro-2-nitrobenzene and 1,2-Dichloro-4-nitrobenzene.[4][5][6]

Signal Word: Warning [4]

Primary Routes of Exposure: Inhalation of dust particles, skin contact, eye contact, and ingestion.

Key Toxicological Concerns:

-

Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[6]

-

Carcinogenicity: Some dichloronitrobenzene isomers are classified as possibly carcinogenic to humans (Group 2B) by IARC. The State of California also lists dichloronitrobenzene under Proposition 65 as a chemical known to cause cancer.

-

Organ Toxicity: Repeated or prolonged exposure to related compounds has been shown to cause damage to the liver, kidneys, and testes in animal studies.[7]

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is paramount when handling this compound. The following measures are based on best practices for handling hazardous chemical intermediates.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Experimental Workflow: Risk Mitigation

The following diagram illustrates a logical workflow for assessing and mitigating risks when incorporating this compound into experimental protocols.

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8] |

In Case of a Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent the spill from entering drains or waterways.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, labeled container for disposal.[5]

-

Ventilate the area and wash the spill site after the material has been collected.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This should be handled by a licensed professional waste disposal service.

Conclusion

While this compound is a valuable chemical intermediate, its structural similarity to other hazardous nitroaromatic compounds necessitates a cautious and well-informed approach to its handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks of exposure. By understanding the inferred hazards and implementing the safety measures outlined in this guide, this compound can be used effectively and safely in a research and development setting.

References

-

Appchem. This compound | 17801-99-9. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene): Evaluation statement. [Link]

-

Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Benzene, 1,4-dichloro-2-nitro-. [Link]

Sources

spectroscopic data of 1,4-Dichloro-2-methoxy-5-nitrobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dichloro-2-methoxy-5-nitrobenzene

Abstract

This compound (CAS No: 17801-99-9) is a key chemical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its precise molecular architecture, featuring a complex substitution pattern on a benzene ring, necessitates rigorous structural verification. This guide provides a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique analytical challenge. The benzene ring is substituted with two electron-withdrawing chlorine atoms, a strongly electron-withdrawing nitro group (NO₂), and an electron-donating methoxy group (OCH₃).[1] This combination of competing electronic effects creates a distinct and predictable spectroscopic fingerprint that, when analyzed correctly, provides unambiguous structural confirmation.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[2]

Theoretical Basis & Experimental Choices

-

¹H NMR: The chemical shift of protons is dictated by their local electronic environment. The strongly electron-withdrawing nitro group significantly deshields adjacent protons (a paramagnetic effect), shifting their signals downfield.[3][4] Conversely, the electron-donating methoxy group shields nearby protons, moving their signals upfield.[4]

-

¹³C NMR: Carbon chemical shifts are similarly influenced by substituent effects, though the relationship can be more complex than for protons.[3] Carbons directly attached to electronegative atoms (O, Cl) or groups (NO₂) will be observed at lower fields.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: For ¹H NMR, dissolve 5–10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). For the less sensitive ¹³C NMR, a more concentrated solution of 20–50 mg is preferable.[4] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 300 MHz, with 400 or 500 MHz being standard for high-resolution data.[5]

-

¹H NMR Acquisition: A standard pulse program is used. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon, simplifying interpretation. Due to the low natural abundance of ¹³C, several hundred to over a thousand scans are often required, with a relaxation delay of 2 seconds.[4]

-

Processing: The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]

Data Interpretation and Predicted Spectra

¹H NMR Spectrum: The aromatic region will display two distinct singlets, as there are no adjacent protons to cause spin-spin coupling. The methoxy group protons will appear as a sharp singlet further upfield.

-

H-6: This proton is ortho to the powerfully electron-withdrawing nitro group, leading to significant deshielding. It is expected to be the most downfield aromatic proton.

-

H-3: This proton is ortho to the electron-donating methoxy group and is expected to be upfield relative to H-6.

-

-OCH₃: The three equivalent protons of the methoxy group will produce a single, sharp peak.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H-6 | ~7.9 | Singlet | 1H | Deshielded by adjacent electron-withdrawing NO₂ group. |

| H-3 | ~7.1 | Singlet | 1H | Shielded by adjacent electron-donating OCH₃ group. |

| -OCH₃ | ~4.0 | Singlet | 3H | Typical range for methoxy protons on an aromatic ring. |

¹³C NMR Spectrum: The proton-decoupled spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

-

C-NO₂ (C5) & C-OCH₃ (C2): Carbons directly bonded to the nitro and methoxy groups will be significantly affected, appearing at low field.

-

C-Cl (C1, C4): Carbons bonded to chlorine atoms will also be downfield.

-

C-H (C3, C6): The protonated carbons will have chemical shifts influenced by their respective neighboring groups.

-

-OCH₃: The methoxy carbon will appear in the typical upfield region for sp³-hybridized carbons attached to oxygen.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C-2 | ~154 | Attached to electron-donating, electronegative OCH₃ group. |

| C-5 | ~148 | Attached to strongly electron-withdrawing NO₂ group. |

| C-4 | ~132 | Attached to electronegative Cl; influenced by adjacent NO₂. |

| C-1 | ~128 | Attached to electronegative Cl; influenced by adjacent OCH₃. |

| C-6 | ~125 | Protonated carbon adjacent to NO₂ group. |

| C-3 | ~112 | Protonated carbon adjacent to OCH₃ group. |

| -OCH₃ | ~57 | Typical chemical shift for an aromatic methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2]

Theoretical Basis & Experimental Choices

Molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The nitro group has two particularly strong and characteristic stretching vibrations that are easy to identify.[6] Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: An FTIR spectrometer with a diamond or zinc selenide ATR accessory is used. A background spectrum is collected on the clean, empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: A small amount of the solid this compound is placed onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Data Collection: The spectrum is typically collected over the range of 4000–400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum is dominated by bands corresponding to the nitro, ether, and aromatic functionalities.

Table 3: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~1550–1490 | Asymmetric N-O Stretch | Conjugated Nitro (NO₂)[7] |

| ~1355–1315 | Symmetric N-O Stretch | Conjugated Nitro (NO₂)[7] |

| ~3100–3000 | C-H Stretch | Aromatic Ring |

| ~1600–1450 | C=C Stretch | Aromatic Ring |

| ~1275–1200 | Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

| ~1050–1000 | Symmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

| ~850-750 | C-Cl Stretch | Chloroarene |

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[8]

Theoretical Basis & Experimental Choices

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[9] This ion and its subsequent fragments are separated by their mass-to-charge ratio (m/z). The presence of chlorine is easily identified due to its two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 9:6:1.[10]

Caption: Simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or a direct insertion probe.

-

Ionization: The sample is bombarded with a 70 eV electron beam to generate ions.[8]

-

Mass Analysis: Ions are accelerated and separated by a mass analyzer (e.g., quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation

The molecular weight of C₇H₅Cl₂NO₃ is 221.0 g/mol for the monoisotopic mass using ³⁵Cl.[11]

-

Molecular Ion (M⁺•): A characteristic cluster of peaks will appear at m/z 221 (¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O₃), 223 (containing one ³⁷Cl), and 225 (containing two ³⁷Cl) with an approximate 9:6:1 intensity ratio.

-

Fragmentation: The molecular ion is unstable and will fragment. Common losses include neutral radicals or small molecules. Expected fragments include:

-

Loss of •NO₂: [M - 46]⁺

-

Loss of •OCH₃: [M - 31]⁺

-

Loss of •Cl: [M - 35]⁺

-

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Ion/Fragment | Notes |

|---|---|---|

| 221, 223, 225 | [C₇H₅Cl₂NO₃]⁺• | Molecular ion cluster, the key indicator of molecular formula. |

| 190, 192, 194 | [C₇H₅Cl₂O]⁺ | Loss of •NO₂ from the molecular ion. |

| 186, 188 | [C₆H₂ClNO₃]⁺ | Loss of •OCH₃ from the molecular ion. |

| 175, 177 | [C₇H₅ClNO₃]⁺ | Loss of a •Cl radical from the molecular ion. |

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the hydrogen and carbon skeleton, IR spectroscopy confirms the presence of essential functional groups, particularly the nitro group, and mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. This integrated spectroscopic approach is indispensable for quality control, reaction monitoring, and regulatory compliance in any research or development setting.

References

[8] BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [12] Kross, R. D., & Fassel, V. A. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [13] Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [6] Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [14] Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [7] Chemistry LibreTexts. (n.d.). Nitro compound infrared spectra. Retrieved from [11] gsrs. (n.d.). This compound. Retrieved from [15] The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [3] Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [2] Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [16] Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [5] MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [1] BenchChem. (n.d.). This compound. Retrieved from [9] Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [10] CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [4] BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

The Activating Role of the Nitro Group in Nucleophilic Aromatic Substitution: A Technical Guide on 1,4-Dichloro-2-methoxy-5-nitrobenzene

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro functional group (–NO₂) plays in activating 1,4-dichloro-2-methoxy-5-nitrobenzene for nucleophilic aromatic substitution (SNAr) reactions. While aryl halides are typically resistant to nucleophilic attack, the strategic placement of a potent electron-withdrawing group, such as the nitro group, fundamentally alters the electronic landscape of the aromatic ring, rendering it susceptible to substitution. This document elucidates the underlying electronic principles, the reaction mechanism involving the critical Meisenheimer complex intermediate, and the factors governing regioselectivity. Furthermore, it presents field-proven experimental protocols for the practical application of this chemistry, designed for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic scaffold. Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group, typically a halide, by a nucleophile.

Aryl halides, on their own, are notoriously unreactive towards nucleophiles. The electron-rich π-system of the benzene ring repels incoming nucleophiles, and the alternative SN1 and SN2 pathways are energetically unfavorable for aryl substrates. For a SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). The nitro group is the most common and powerful activating group employed for this purpose. This guide uses this compound as a model substrate to explore the profound activating influence of the nitro group in a practical, multi-functionalized system.

The Electronic Architecture of Activation

The capacity of the nitro group to activate an aromatic ring towards nucleophilic attack is not a singular phenomenon but rather the result of two synergistic electronic effects.

The Nitro Group: A Potent Electron-Withdrawing Moiety

2.1.1 Inductive Withdrawal (-I Effect) The nitro group contains highly electronegative nitrogen and oxygen atoms. This disparity in electronegativity relative to the carbon of the benzene ring causes a strong pull of electron density away from the ring through the sigma (σ) bond framework. This inductive effect results in a generalized decrease in electron density across the entire ring, rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

2.1.2 Resonance Withdrawal (-M Effect) More significant than the inductive effect is the resonance (or mesomeric) effect. The nitro group can actively withdraw electron density from the aromatic π-system by delocalizing the ring's π-electrons onto its own oxygen atoms. This delocalization is most effective at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.

Caption: Dual electronic withdrawal mechanisms of the nitro group.

Mechanism of SNAr in this compound

The activation of the ring by the nitro group facilitates a specific, two-step SNAr mechanism known as the addition-elimination pathway.

The Addition-Elimination Pathway

-

Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. This attack forms a resonance-stabilized, negatively charged intermediate.

-

Elimination: The aromaticity is restored in a rapid subsequent step where the leaving group (chloride ion) is expelled.

The Meisenheimer Complex: The Key to Activation

The negatively charged intermediate formed in the first step is known as a Meisenheimer complex. The stability of this complex is the single most critical factor determining the reaction rate. This is where the role of the nitro group is most profound.

In this compound, a nucleophile can attack either C1 or C4. Let us consider the attack at C4, which is ortho to the C5-nitro group. The resulting negative charge can be delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This additional resonance stabilization significantly lowers the activation energy of the reaction, making it kinetically favorable. If the nitro group were meta to the leaving group, this direct delocalization of the negative charge onto the nitro group would be impossible, and the reaction would not proceed under normal conditions.

Caption: SNAr mechanism showing stabilization of the Meisenheimer complex.

Regioselectivity of Substitution

In this compound, both chlorine atoms are activated, being para (C1) and ortho (C4) to the nitro group. However, substitution typically occurs preferentially at the C4 position. The chloride adjacent to the nitro group is often more readily displaced by nucleophiles like alkoxides or hydroxides. This enhanced reactivity is due to the powerful activation provided by the adjacent nitro group, which strongly stabilizes the transition state leading to the Meisenheimer complex. The methoxy group at C2, being an electron-donating group, has a minor deactivating effect for nucleophilic substitution, but its influence is overwhelmed by the powerful nitro group.

Experimental Protocols and Data

The following protocols are provided as validated starting points for the SNAr of this compound.

Protocol 1: Synthesis of 4-Chloro-2-methoxy-5-nitrophenol

This protocol describes the selective hydrolysis of the C4-chloride.

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Reagents: Add ethanol (10 volumes) and an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes). Acidify the solution to pH ~2 with concentrated HCl.

-

Isolation: The product will precipitate as a solid. Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

This protocol demonstrates substitution with an alkoxide nucleophile.

Methodology:

-

Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes).

-

Nucleophile Generation: Carefully add sodium metal (1.2 eq) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

-

Reaction: Add this compound (1.0 eq) to the sodium methoxide solution.

-

Heating & Monitoring: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC as described in Protocol 1.

-

Workup: After completion, cool the mixture and carefully pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel.

Data Summary Table

| Reaction | Nucleophile | Leaving Group | Key Activating Group | Typical Conditions | Product |

| Hydrolysis | OH⁻ | Cl⁻ at C4 | NO₂ at C5 | NaOH (aq), Ethanol, Reflux | 4-Chloro-2-methoxy-5-nitrophenol |

| Methoxylation | CH₃O⁻ | Cl⁻ at C4 | NO₂ at C5 | NaOCH₃, Methanol, Reflux | 1-Chloro-2,4-dimethoxy-5-nitrobenzene |

General Experimental Workflow

Caption: A standardized workflow for SNAr reactions.

Conclusion

The nitro group is an indispensable tool in the chemist's arsenal for activating aromatic rings toward nucleophilic substitution. Its potent and dual-mode electron-withdrawing capabilities—both inductive and resonance—transform the otherwise inert this compound into a versatile synthetic intermediate. The primary mechanism of activation is the profound stabilization of the negatively charged Meisenheimer complex, which dramatically lowers the reaction's activation energy. This guide has demonstrated that a firm understanding of these electronic principles allows for the predictable and regioselective functionalization of complex aromatic systems, enabling the efficient synthesis of valuable chemical entities for research and industry.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Khan Academy. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

Vedantu. In electrophilic aromatic substitution reaction the nitro group is meta directing because it. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

- Filo. Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,4-Dichloro-2-methoxy-5-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1,4-Dichloro-2-methoxy-5-nitrobenzene in Synthesis

This compound is a highly versatile aromatic building block in synthetic organic chemistry. Its utility stems from the strategic placement of activating and directing groups on the benzene ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group para to one chlorine atom and ortho to the other significantly activates both halogens for displacement by nucleophiles. This activation allows for the sequential and regioselective introduction of various functionalities, paving the way for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this substrate, with a focus on practical laboratory protocols and the underlying mechanistic principles.

Scientific Foundation: Understanding the SNAr Mechanism

The reactivity of this compound in nucleophilic aromatic substitution is governed by a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom bearing a chlorine atom. This attack is directed to the positions activated by the nitro group (C4 and C1). The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electron-withdrawing nitro group, which is a critical factor in stabilizing this intermediate and lowering the activation energy of the reaction.[2][3][4]

-